Dibenz[cd,g]indazol-6-ol, 1,2-dihydro-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz[cd,g]indazol-6-ol, 1,2-dihydro- typically involves the formation of the indazole core followed by functionalization at specific positions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions . Transition metal-catalyzed reactions and reductive cyclization reactions are also employed in the synthesis of indazole derivatives .
Industrial Production Methods
Industrial production of Dibenz[cd,g]indazol-6-ol, 1,2-dihydro- may involve optimized synthetic schemes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
Dibenz[cd,g]indazol-6-ol, 1,2-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogens or other functional groups .
Scientific Research Applications
Dibenz[cd,g]indazol-6-ol, 1,2-dihydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Dibenz[cd,g]indazol-6-ol, 1,2-dihydro- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indazole: A structurally related compound with similar biological activities.
Benzpyrazole: Another nitrogen-containing heterocycle with diverse applications.
Uniqueness
Dibenz[cd,g]indazol-6-ol, 1,2-dihydro- stands out due to its unique structural features and specific functional groups, which contribute to its distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C14H10N2O |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,8,10,12-heptaen-8-ol |
InChI |
InChI=1S/C14H10N2O/c17-14-9-5-2-1-4-8(9)13-12-10(14)6-3-7-11(12)15-16-13/h1-7,15-17H |
InChI Key |
BRKXAADNUXOTJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2O)C=CC=C4NN3 |
Origin of Product |
United States |
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